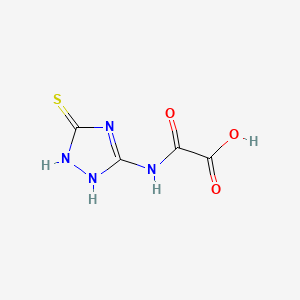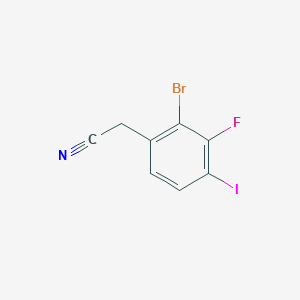
2-Bromo-3-fluoro-4-iodophenylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-fluoro-4-iodophenylacetonitrile is an organic compound with the molecular formula C8H3BrFIN It is a halogenated derivative of phenylacetonitrile, featuring bromine, fluorine, and iodine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-4-iodophenylacetonitrile typically involves multi-step organic reactions. One common method is the halogenation of phenylacetonitrile derivatives. The process may include:
Bromination: Introduction of a bromine atom to the phenylacetonitrile.
Fluorination: Introduction of a fluorine atom, often using reagents like Selectfluor.
Iodination: Introduction of an iodine atom, which can be achieved using iodine monochloride (ICl) or other iodine sources.
Each step requires specific reaction conditions, such as temperature control, solvents, and catalysts, to ensure the desired substitution pattern on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluoro-4-iodophenylacetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (Br, F, I) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Electrophilic Substitution: Reagents like bromine (Br2) or iodine monochloride (ICl) in non-polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield phenylacetonitrile derivatives with different substituents, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-3-fluoro-4-iodophenylacetonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-4-iodophenylacetonitrile depends on its specific application. In chemical reactions, the halogen atoms can act as leaving groups or participate in bond formation. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or other interactions. The exact pathways and targets would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluorophenylacetonitrile
- 3-Bromo-4-fluorophenylacetonitrile
- 2-Iodo-3-fluorophenylacetonitrile
Comparison
2-Bromo-3-fluoro-4-iodophenylacetonitrile is unique due to the presence of three different halogen atoms on the benzene ring. This combination of substituents can influence its reactivity, physical properties, and potential applications. Compared to similar compounds with fewer or different halogen atoms, it may offer distinct advantages in specific chemical reactions or biological interactions.
Properties
Molecular Formula |
C8H4BrFIN |
|---|---|
Molecular Weight |
339.93 g/mol |
IUPAC Name |
2-(2-bromo-3-fluoro-4-iodophenyl)acetonitrile |
InChI |
InChI=1S/C8H4BrFIN/c9-7-5(3-4-12)1-2-6(11)8(7)10/h1-2H,3H2 |
InChI Key |
IAMHVRJYQYLEJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CC#N)Br)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Chloromethyl)-4-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12863118.png)
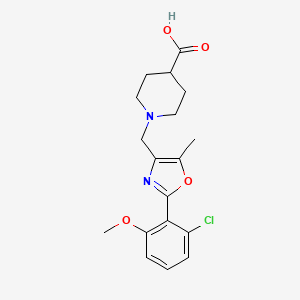
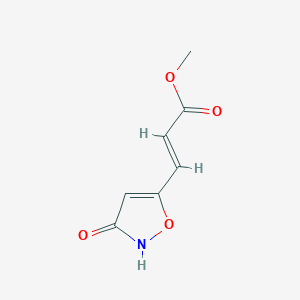
![Methyl 3'-(benzyloxy)[1,1'-biphenyl]-2-carboxylate](/img/structure/B12863149.png)
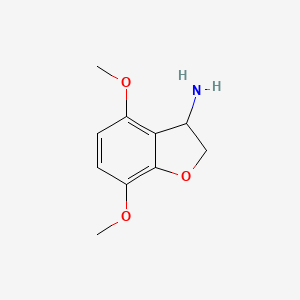
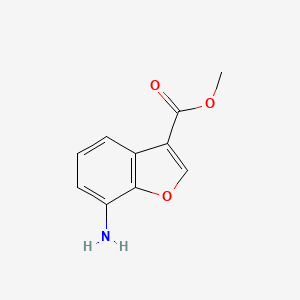
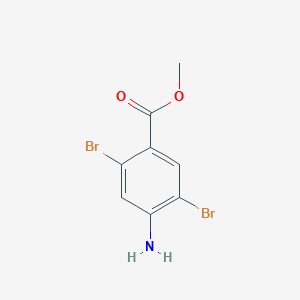
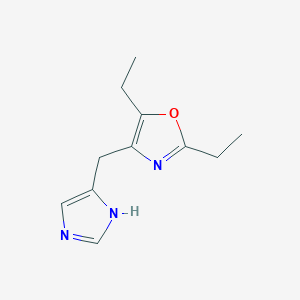
![Ethyl 8-bromo-1-(3,5-dichlorophenyl)-7-methoxy-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate](/img/structure/B12863168.png)
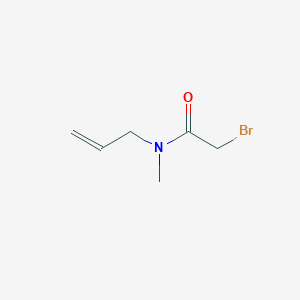
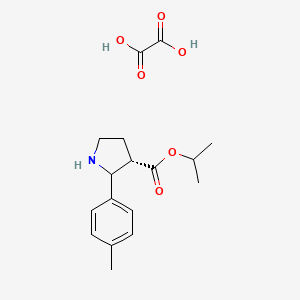
![(E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine](/img/structure/B12863187.png)
